5-chloro-N'-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide
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Overview
Description
5-chloro-N’-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, an ethylcyclohexylidene moiety, and a methoxybenzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N’-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide typically involves the condensation of 5-chloro-2-methoxybenzoic acid hydrazide with 4-ethylcyclohexanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N’-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like hydrazines.
Substitution: Substituted products with various functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-N’-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N’-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
Uniqueness
5-chloro-N’-(4-ethylcyclohexylidene)-2-methoxybenzohydrazide is unique due to its specific structural features, such as the combination of a chloro group, an ethylcyclohexylidene moiety, and a methoxybenzohydrazide structure
Properties
Molecular Formula |
C16H21ClN2O2 |
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Molecular Weight |
308.80 g/mol |
IUPAC Name |
5-chloro-N-[(4-ethylcyclohexylidene)amino]-2-methoxybenzamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-11-4-7-13(8-5-11)18-19-16(20)14-10-12(17)6-9-15(14)21-2/h6,9-11H,3-5,7-8H2,1-2H3,(H,19,20) |
InChI Key |
ZSEQSIBSPGPMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=NNC(=O)C2=C(C=CC(=C2)Cl)OC)CC1 |
Origin of Product |
United States |
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